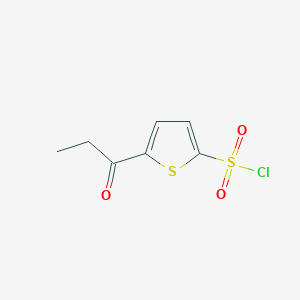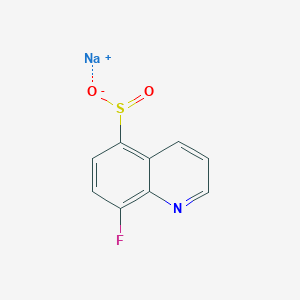
5-Propanoylthiophene-2-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Propanoylthiophene-2-sulfonyl chloride is an organic compound with the molecular formula C7H7ClO3S2. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is notable for its sulfonyl chloride group, which makes it a valuable intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The reaction conditions often require careful control of temperature and the use of inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
In industrial settings, the production of 5-Propanoylthiophene-2-sulfonyl chloride may involve continuous flow processes to enhance safety and efficiency. For example, the use of N-chloroamides in a continuous flow reactor has been explored to optimize the synthesis of sulfonyl chlorides .
Analyse Chemischer Reaktionen
Types of Reactions
5-Propanoylthiophene-2-sulfonyl chloride undergoes various chemical reactions, including:
Electrophilic Substitution: The sulfonyl chloride group can participate in electrophilic substitution reactions, where it is replaced by other electrophiles.
Nucleophilic Substitution: The compound can also undergo nucleophilic substitution reactions, where nucleophiles replace the sulfonyl chloride group.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include halogens and acids.
Nucleophilic Substitution: Reagents such as amines and alcohols are often used.
Oxidation: Oxidizing agents like potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield sulfonamide derivatives .
Wissenschaftliche Forschungsanwendungen
5-Propanoylthiophene-2-sulfonyl chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Pharmaceuticals: The compound is employed in the development of drugs, particularly those targeting specific enzymes and receptors.
Materials Science: It is used in the synthesis of materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 5-Propanoylthiophene-2-sulfonyl chloride involves its ability to act as an electrophile or nucleophile in chemical reactions. The sulfonyl chloride group is highly reactive, allowing the compound to participate in various substitution reactions. The thiophene ring can also interact with different molecular targets, influencing biological pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiophene-2-sulfonyl chloride: Similar in structure but lacks the propanoyl group.
5-Chlorothiophene-2-sulfonyl chloride: Contains a chlorine atom instead of a propanoyl group.
Uniqueness
5-Propanoylthiophene-2-sulfonyl chloride is unique due to the presence of both a propanoyl group and a sulfonyl chloride group. This combination allows it to participate in a wider range of chemical reactions compared to its analogs .
Eigenschaften
Molekularformel |
C7H7ClO3S2 |
|---|---|
Molekulargewicht |
238.7 g/mol |
IUPAC-Name |
5-propanoylthiophene-2-sulfonyl chloride |
InChI |
InChI=1S/C7H7ClO3S2/c1-2-5(9)6-3-4-7(12-6)13(8,10)11/h3-4H,2H2,1H3 |
InChI-Schlüssel |
YISVGULVMJZNTO-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)C1=CC=C(S1)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[Methyl(oxolan-3-YL)amino]thiophene-2-carbaldehyde](/img/structure/B13160787.png)

![9-(Cyclopropylmethyl)-9-azabicyclo[3.3.1]nonan-3-ol](/img/structure/B13160798.png)
![tert-butyl N-[4-methyl-2-(piperidin-2-yl)hexyl]carbamate](/img/structure/B13160807.png)





![tert-butyl N-[4-ethyl-2-(piperidin-2-yl)hexyl]carbamate](/img/structure/B13160843.png)
![({[3-(Chloromethyl)-3,4-dimethylpentyl]oxy}methyl)benzene](/img/structure/B13160844.png)

